molecular formula C24H17FN2O6S B11579472 ethyl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11579472
M. Wt: 480.5 g/mol
InChI Key: HSEASQMPZVNOTR-UHFFFAOYSA-N
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Description

ETHYL 2-[7-FLUORO-1-(4-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a chromeno-pyrrol moiety, and a fluorinated phenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 2-[7-FLUORO-1-(4-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[7-FLUORO-1-(4-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the thiazole ring play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and fluorinated phenyl compounds. Some similar compounds include benzimidazole derivatives and other thiazole-based molecules .

Properties

Molecular Formula

C24H17FN2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O6S/c1-3-32-23(31)21-11(2)26-24(34-21)27-18(12-4-7-14(28)8-5-12)17-19(29)15-10-13(25)6-9-16(15)33-20(17)22(27)30/h4-10,18,28H,3H2,1-2H3

InChI Key

HSEASQMPZVNOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O)C

Origin of Product

United States

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